molecular formula C15H14INO4 B099246 3-monoiodothyronine CAS No. 16170-92-6

3-monoiodothyronine

Cat. No.: B099246
CAS No.: 16170-92-6
M. Wt: 399.18 g/mol
InChI Key: SXQVOFSDWXYIRP-UHFFFAOYSA-N
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Description

3-monoiodothyronine is a phenylalanine derivative This compound is characterized by the presence of an amino group, a hydroxyphenoxy group, and an iodophenyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-monoiodothyronine typically involves multiple steps, including the iodination of a phenylalanine derivative and subsequent coupling reactions. The iodination can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium iodate. The hydroxyphenoxy group can be introduced through an etherification reaction using a suitable phenol derivative and a halogenated phenylalanine precursor.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination and coupling reactions under controlled conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.

Types of Reactions:

    Oxidation: The hydroxyphenoxy group can undergo oxidation to form quinone derivatives.

    Reduction: The iodophenyl group can be reduced to a phenyl group using reducing agents like sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium dichromate or hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Deiodinated phenyl derivatives.

    Substitution: Alkylated or acylated amino derivatives.

Scientific Research Applications

3-monoiodothyronine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-monoiodothyronine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenoxy group can participate in hydrogen bonding and electrostatic interactions, while the iodophenyl group can enhance binding affinity through halogen bonding. These interactions can modulate the activity of target proteins and influence biochemical pathways.

Comparison with Similar Compounds

    2-Amino-3-(4-hydroxyphenyl)propanoic acid (Tyrosine): Lacks the iodophenyl group, making it less hydrophobic and less likely to participate in halogen bonding.

    2-Amino-3-(4-(4-hydroxyphenoxy)-3,5-diiodophenyl)propanoic acid: Contains an additional iodine atom, which can further enhance binding affinity and specificity.

Uniqueness: 3-monoiodothyronine is unique due to the presence of both the hydroxyphenoxy and iodophenyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-amino-3-[4-(4-hydroxyphenoxy)-3-iodophenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14INO4/c16-12-7-9(8-13(17)15(19)20)1-6-14(12)21-11-4-2-10(18)3-5-11/h1-7,13,18H,8,17H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXQVOFSDWXYIRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)OC2=C(C=C(C=C2)CC(C(=O)O)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10865485
Record name O-(4-Hydroxyphenyl)-3-iodotyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10865485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16170-92-6, 29354-16-3
Record name 3-Monoiodothyronine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016170926
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Tyrosine, O-(4-hydroxyphenyl)-, monoiodo deriv.
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029354163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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